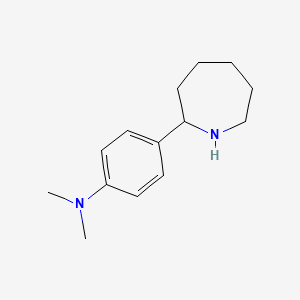

4-(azepan-2-yl)-N,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(azepan-2-yl)-N,N-dimethylaniline is an organic compound with the molecular formula C14H22N2. It is a derivative of aniline, where the aniline ring is substituted with an azepane ring at the 4-position and two methyl groups on the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-2-yl)-N,N-dimethylaniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with azepane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-2-yl)-N,N-dimethylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated azepane rings.

Substitution: Substituted derivatives with various functional groups replacing the azepane ring.

Scientific Research Applications

4-(azepan-2-yl)-N,N-dimethylaniline has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(azepan-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(azepan-2-yl)benzoic acid: Similar structure with a carboxylic acid group instead of the dimethylamino group.

4-(azepan-2-yl)phenylamine: Similar structure with an amino group instead of the dimethylamino group.

4-(azepan-2-yl)benzaldehyde: Similar structure with an aldehyde group instead of the dimethylamino group.

Uniqueness

4-(azepan-2-yl)-N,N-dimethylaniline is unique due to the presence of both the azepane ring and the dimethylamino group, which confer distinct chemical and physical properties

Biological Activity

4-(azepan-2-yl)-N,N-dimethylaniline, a compound belonging to the class of tertiary amines, has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a dimethylamino group attached to an azepane ring. Its molecular formula is C₁₃H₁₉N₂, and it has a molecular weight of 205.31 g/mol. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

The primary mechanism of action for this compound involves its interaction with specific receptors and enzymes within the cell. It is known to modulate signaling pathways that are crucial for cell proliferation and survival.

-

Target Interactions :

- The compound acts as a ligand for various receptors, including those involved in neurotransmission and cell signaling.

- It may influence the activity of enzymes such as cyclooxygenases or phospholipases, which play roles in inflammatory processes.

-

Biochemical Pathways :

- It is involved in pathways related to apoptosis and cell cycle regulation, potentially leading to enhanced apoptosis in cancer cells.

- The compound's effects on the ubiquitin-proteasome pathway have been noted, suggesting a role in protein degradation and cellular homeostasis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested against breast cancer cells (MDA-MB-231), demonstrating an IC50 value of approximately 30 μM for inhibiting cell growth and inducing apoptosis through both necrosis and programmed cell death mechanisms .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This could make it a candidate for treating neurodegenerative disorders.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound can significantly reduce cell viability in cancerous cells while sparing normal cells at lower concentrations. This selectivity highlights its potential as a targeted therapeutic agent.

- Animal Models : In vivo studies using NOD-SCID mice inoculated with breast cancer cells showed that administration of the compound led to significant tumor regression, supporting its anticancer potential .

Research Findings

Recent research has focused on the synthesis and optimization of this compound to enhance its biological activity:

Properties

IUPAC Name |

4-(azepan-2-yl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-16(2)13-9-7-12(8-10-13)14-6-4-3-5-11-15-14/h7-10,14-15H,3-6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOCNWFSKKENGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2CCCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398413 |

Source

|

| Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383128-95-8 |

Source

|

| Record name | 4-(azepan-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.